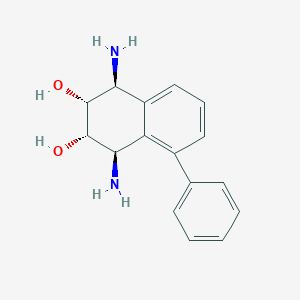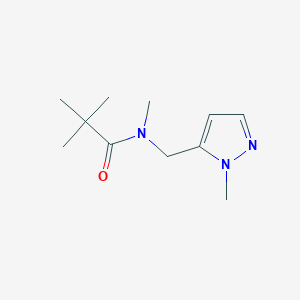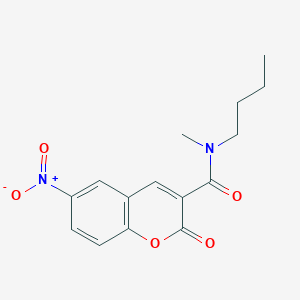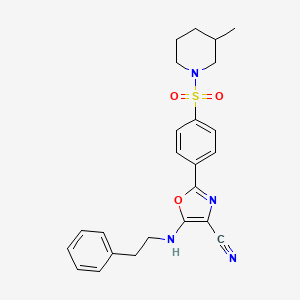![molecular formula C20H13N3O2S B2997308 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate CAS No. 477857-24-2](/img/structure/B2997308.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is a complex organic compound that features a phenyl ring bonded to a pyrimidine and pyridine moiety, with a thiophenecarboxylate group. Its structure is noteworthy for its conjugated system, which can have implications for its chemical reactivity and interactions in various scientific contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate typically involves multi-step organic synthesis techniques:
Formation of the Pyridine-Pyrimidine Intermediate: : The initial step often includes the formation of a pyridine-pyrimidine intermediate through nucleophilic substitution reactions.
Coupling with Phenyl Ring: : This intermediate is then coupled with a phenyl ring under specific conditions, such as using Suzuki or Stille coupling reactions, to achieve the desired linkage.
Introduction of the Thiophenecarboxylate Group:
Industrial Production Methods
In an industrial setting, the production of this compound might leverage continuous flow synthesis techniques to enhance yield and efficiency. High-pressure liquid chromatography (HPLC) can be used for purification to ensure the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety may be particularly reactive.
Reduction: : Reduction reactions might reduce the pyridine or pyrimidine rings, altering their electronic configurations.
Substitution: : Various substitution reactions can occur at different positions of the phenyl or thiophene rings, influenced by the electron density distribution across the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Conditions involving catalytic hydrogenation or reagents such as sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site and desired transformation.
Major Products
The products depend on the specific reaction conditions, but can include oxidized thiophene derivatives, reduced nitrogen heterocycles, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions. It can also be used as an intermediate in the synthesis of more complex organic molecules.
Biology
It may exhibit biological activity, such as anti-inflammatory or antimicrobial properties, due to its ability to interact with specific biological targets.
Medicine
Industry
Applications in the development of novel materials, such as organic semiconductors or light-emitting diodes, due to its conjugated electronic structure.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the pyridine and pyrimidine rings can coordinate with metal ions or form hydrogen bonds, influencing the compound's activity. The conjugated system can also play a role in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpyridine: : Lacks the pyrimidine and thiophene groups.
4-[2-Pyrimidinyl]phenyl 2-thiophenecarboxylate: : Similar but missing the pyridine moiety.
Pyridine-2-thiophenecarboxylate derivatives: : Varying in substitutions and structural configurations.
Uniqueness
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is unique due to its specific combination of functional groups and structural motifs, which impart distinct reactivity and biological activity compared to related compounds.
Eigenschaften
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-20(18-5-3-13-26-18)25-15-8-6-14(7-9-15)19-22-12-10-17(23-19)16-4-1-2-11-21-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUXOZBKDOPZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)
![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)

![METHYL 2-METHYL-2-[(2-METHYLPROPYL)AMINO]PROPANOATE](/img/structure/B2997232.png)
![N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2997234.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)



![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2997245.png)
![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2997247.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)
